![molecular formula C15H18N2O5 B14298319 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- CAS No. 123794-63-8](/img/structure/B14298319.png)
4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidinone core substituted with a methoxy group at the 2-position and a 3,4,5-trimethoxyphenylmethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 2-position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Attachment of the 3,4,5-Trimethoxyphenylmethyl Group: The final step involves the alkylation of the pyrimidinone core with 3,4,5-trimethoxybenzyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrimidinone core can yield dihydropyrimidinones, which may have different biological activities.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrimidinones.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as kinases and proteases.
Signaling Pathways: It may affect pathways like the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparación Con Compuestos Similares
- 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-
- 3,4,5-Trimethoxycinnamamide
- 3,4,5-Trimethoxyphenylacetic acid
Comparison:
- Structural Differences: While all these compounds contain the 3,4,5-trimethoxyphenyl group, they differ in their core structures and functional groups.
- Biological Activity: The unique combination of the pyrimidinone core and the 3,4,5-trimethoxyphenylmethyl group in 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- imparts distinct biological activities compared to other similar compounds.
- Applications: The specific structure of 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- makes it particularly suitable for applications in medicinal chemistry and materials science, where its analogs may not be as effective.
Propiedades
Número CAS |
123794-63-8 |
|---|---|
Fórmula molecular |
C15H18N2O5 |
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
2-methoxy-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O5/c1-19-11-6-9(7-12(20-2)14(11)21-3)5-10-8-13(18)17-15(16-10)22-4/h6-8H,5H2,1-4H3,(H,16,17,18) |
Clave InChI |
LLVGZUPSMAEQFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=O)NC(=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


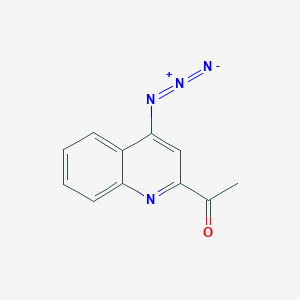

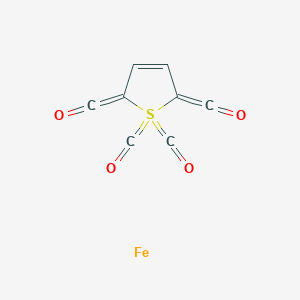


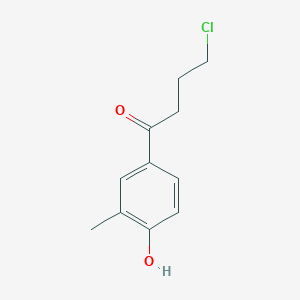
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
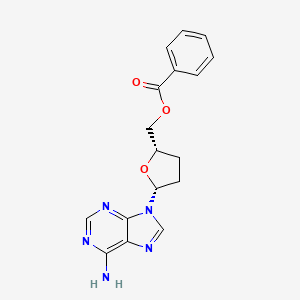
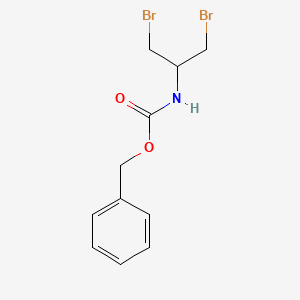
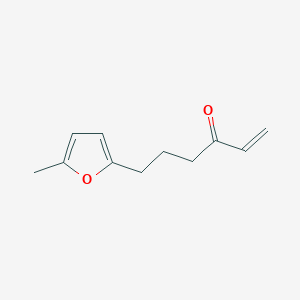


![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
